molecular formula C12H13N3 B13979820 5-Benzyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole

5-Benzyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole

Cat. No.: B13979820
M. Wt: 199.25 g/mol
InChI Key: AEFAVKDEJCJMHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Benzyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole is a versatile, tetrahydropyrrolopyrazole-based chemical scaffold of significant interest in medicinal chemistry and drug discovery. This compound features a fused bicyclic system containing multiple nitrogen atoms, making it a privileged structure for designing potential therapeutic agents. The tetrahydropyrrolo[3,4-c]pyrazole core is a prominent pharmacophore in the development of novel kinase inhibitors with investigated anticancer properties . Furthermore, closely related analogues within this chemical class have been identified as potent inhibitors of the N-type calcium channel (CaV2.2), a validated target for the management of chronic pain, demonstrating the scaffold's applicability in neuropharmacology research . The benzyl substitution at the 5-position offers a site for further synthetic modification, allowing researchers to explore structure-activity relationships (SAR) and optimize properties like potency and selectivity. This high-quality building block is intended for use in hit-to-lead optimization, library synthesis, and biochemical screening. For Research Use Only. Not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

5-benzyl-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3/c1-2-4-10(5-3-1)7-15-8-11-6-13-14-12(11)9-15/h1-6H,7-9H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEFAVKDEJCJMHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1CC3=CC=CC=C3)NN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation Methods of 5-Benzyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole

General Synthetic Strategy

The synthesis of 5-Benzyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole typically involves multi-step reactions starting from hydrazine derivatives and suitable aldehydes or ketones. The key step is the formation of the pyrazole ring followed by cyclization to form the fused pyrrolopyrazole core. This approach is well-documented in the synthesis of related compounds such as Ethyl 5-benzyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylate, which shares the same core structure with additional functional groups.

Specific Synthetic Routes

Hydrazine and Aldehyde Condensation Followed by Cyclization
  • Step 1: Condensation of hydrazine derivatives with benzyl-substituted aldehydes or ketones forms hydrazones.
  • Step 2: Cyclization under reflux conditions in ethanol or similar solvents leads to the pyrazole ring formation.
  • Step 3: Intramolecular cyclization yields the tetrahydropyrrolo[3,4-c]pyrazole scaffold.

This method is supported by the synthesis of pyrazolo[3,4-c]pyrazole derivatives using Fe3O4–CuO nanocatalysts, which catalyze the cyclization efficiently under mild reflux conditions, monitored by thin-layer chromatography.

Palladium-Catalyzed Cyclization and Functionalization

In some advanced synthetic approaches, palladium-catalyzed reactions are employed to introduce substituents and promote ring closure. For example, Pd(OAc)2 with ligands such as Xantphos in solvents like 1,4-dioxane under microwave irradiation has been used to synthesize related pyrrolo[3,4-c]pyrazole derivatives with moderate yields. This method allows for structural diversification, which is critical for biological activity optimization.

Oxidative and Chlorination Steps for Derivative Formation

Preparation of chlorinated and formylated intermediates such as 5-chloro-3-(ethoxycarbonyl)-1-(p-tolyl)-1H-pyrazole-4-carboxylic acid involves oxidation and chlorination steps using reagents like POCl3 and NaClO2 in mixed solvent systems. These intermediates can be further transformed into the target tetrahydropyrrolo[3,4-c]pyrazole derivatives.

Catalysts and Reaction Conditions

  • Catalysts: Fe3O4–CuO nanocatalysts have demonstrated efficacy in catalyzing cyclization reactions for pyrazolo[3,4-c]pyrazole derivatives.
  • Solvents: Ethanol is commonly used for reflux reactions; other solvents include 1,4-dioxane and dichloromethane for functionalization steps.
  • Temperature: Reflux temperatures (approximately 78°C for ethanol) and microwave irradiation at 130°C have been reported.
  • Reaction Monitoring: Thin-layer chromatography (TLC) is employed to monitor reaction progress.

Data Table: Summary of Preparation Methods

Methodology Key Reagents/Conditions Catalyst Yield (%) Notes Reference
Hydrazine derivative + benzyl aldehyde condensation; cyclization in ethanol reflux Hydrazine derivatives, benzyl aldehyde, ethanol reflux None or Fe3O4–CuO nanocatalyst Moderate to high TLC monitoring; purification by column chromatography
Palladium-catalyzed cyclization under microwave irradiation Pd(OAc)2, Xantphos, K2CO3, 1,4-dioxane, microwave (130°C, 1.5 h) Pd(OAc)2/Xantphos ~20 Enables functionalization; moderate yield
Oxidative chlorination and functional group transformations POCl3, NaClO2, NaH2PO4, t-BuOH/H2O solvent system None 80-86 Preparation of chlorinated intermediates

Chemical Reactions Analysis

Types of Reactions

5-Benzyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.

    Substitution: The benzyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-3-carboxylic acid derivatives, while reduction may produce tetrahydropyrazole derivatives.

Scientific Research Applications

5-Benzyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Benzyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Key Observations:

  • Lipophilicity : The benzyl group (logP ~2.5) enhances membrane permeability compared to polar substituents like carboxylic acids (e.g., 5-benzyl-...-3-carboxylic acid, CAS 1642786-54-6) .
  • Bioactivity: 5-Phenylacetyl derivatives exhibit superior kinase inhibition (nanomolar potency) compared to benzyl analogs, likely due to the acetyl group’s hydrogen-bonding capacity .
  • Positional Effects : Substitution at position 1 (e.g., 1-methyl) reduces steric hindrance, enabling easier functionalization at other positions .

Physicochemical Properties

Property 5-Benzyl Derivative 1-Methyl Derivative 5-Phenylacetyl Derivative Base Scaffold (CAS 769895-06-9)
Boiling Point (°C) Not reported Not reported Not reported 303.287
Density (g/cm³) ~1.2 (estimated) Not reported ~1.3 (estimated) 1.267
Solubility Low in water Low in water Moderate in DMSO Soluble in polar aprotic solvents
Stability Stable at RT Requires inert atmosphere (2–8°C) Stable under dry conditions Stable at RT

Biological Activity

5-Benzyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its structural characteristics suggest possible interactions with various biological targets, making it a candidate for further pharmacological exploration.

  • Molecular Formula : C₁₂H₁₃N₃
  • Molecular Weight : 199.25 g/mol
  • CAS Number : 1642786-54-6

Biological Activity Overview

Research indicates that 5-benzyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole exhibits several biological activities, particularly in the realm of cancer treatment and kinase inhibition.

Anticancer Activity

One of the prominent findings regarding this compound is its role as an inhibitor of various kinases implicated in cancer progression. A study highlighted its potential as a potent inhibitor of Aurora kinases, which are critical for cell division and are often overexpressed in tumors. The compound displayed low nanomolar potency against multiple anticancer kinase targets, suggesting a broad spectrum of action against different cancer types .

Structure-Activity Relationship (SAR)

The biological efficacy of 5-benzyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole can be significantly influenced by structural modifications. Research into the SAR has shown that alterations in the benzyl group or the tetrahydropyrrolo structure can enhance or diminish its inhibitory effects on specific kinases. This optimization process is crucial for developing more effective derivatives with improved pharmacokinetic properties .

Case Study 1: Inhibition of Aurora Kinases

A detailed study on the optimization of related compounds led to the identification of derivatives with enhanced potency against Aurora kinases. The selected compound demonstrated significant antiproliferative activity in various cancer cell lines and showed efficacy in in vivo tumor models .

Case Study 2: Protein Kinase C Inhibition

Another research avenue explored the inhibition of protein kinase C (PKC) isoforms by derivatives of tetrahydropyrrolo compounds. These inhibitors have shown promise in treating conditions associated with diabetes and cancer due to their ability to modulate signaling pathways involved in cell proliferation and survival .

Data Table: Biological Activities of 5-Benzyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole

Biological Activity Target Potency (nM) Reference
Aurora Kinase InhibitionAurora A/B<10
PKC InhibitionPKC beta II<50
Antiproliferative in CancerVarious Cancer Lines<100

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for 5-Benzyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole?

  • Methodological Answer : Synthesis typically involves functionalizing the pyrrolo[3,4-c]pyrazole core. A validated approach includes:

  • Step 1 : Reacting ethyl 3-substituted derivatives (e.g., ethyl 3-benzamido-5-benzoyl-5,6-dihydropyrrolo[3,4-c]pyrazole-1(4H)-carboxylate) with methanol and triethylamine (Et3N) to remove protective groups .
  • Step 2 : Introducing the benzyl group via nucleophilic substitution or coupling reactions. Optimize solvent systems (e.g., DCM or THF) and catalysts (e.g., Pd-based) for regioselectivity.
  • Yield Optimization : Adjust reaction time (2–24 hours) and temperature (room temp. to reflux) based on TLC monitoring .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use <sup>1</sup>H and <sup>13</sup>C NMR to confirm substituent positions and stereochemistry. For example, aromatic protons in the benzyl group appear at δ 7.2–7.5 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]<sup>+</sup> at m/z 374.39 for a related derivative) .
  • X-ray Crystallography : Determines crystal packing and bond angles (e.g., monoclinic system with β = 96.9° and a = 5.32 Å) .

Q. What are the common chemical reactions involving this scaffold?

  • Methodological Answer :

  • Oxidation : The benzyl group can undergo oxidation to form ketones using KMnO4 or CrO3 under controlled pH .
  • Substitution Reactions : Electrophilic aromatic substitution (e.g., nitration) targets the pyrrolo[3,4-c]pyrazole ring. Use HNO3/H2SO4 at 0–5°C to avoid side products .

Advanced Research Questions

Q. How to design kinetic studies for enzyme inhibition using derivatives of this compound?

  • Methodological Answer :

  • Assay Design : Use fluorescence-based assays (e.g., Amplex Red) to measure inhibition of target enzymes like autotaxin (ATX). Prepare compound dilutions in DMSO (≤0.1% final concentration) to avoid solvent interference .
  • Data Analysis : Calculate IC50 values via nonlinear regression. Validate with positive controls (e.g., HA130 inhibitor) and triplicate runs to ensure reproducibility .

Q. How to resolve discrepancies in NMR data across studies?

  • Methodological Answer :

  • Solvent Effects : Compare spectra in deuterated solvents (e.g., DMSO-d6 vs. CDCl3). Proton shifts vary due to hydrogen bonding .
  • Impurity Analysis : Use HPLC-MS to identify byproducts (e.g., unreacted starting materials) that distort NMR peaks .
  • Dynamic Effects : Consider tautomerism in the pyrrolo[3,4-c]pyrazole ring, which may cause signal splitting .

Q. What computational approaches are suitable for studying its binding interactions?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Optimize geometry using B3LYP/6-31G(d) basis sets. Calculate electrostatic potential maps to predict nucleophilic/electrophilic sites .
  • Molecular Docking : Use AutoDock Vina to simulate interactions with protein targets (e.g., kinases). Validate with crystallographic data from related structures .

Q. How to assess stability under varying experimental conditions?

  • Methodological Answer :

  • Thermal Stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures (e.g., >200°C for crystalline forms) .
  • pH Stability : Incubate the compound in buffers (pH 2–12) and monitor degradation via UV-Vis spectroscopy at λmax ≈ 270 nm .

Data Contradiction Analysis

Q. How to address conflicting reactivity reports in literature?

  • Methodological Answer :

  • Reaction Condition Audit : Compare solvents (e.g., polar aprotic vs. protic), catalysts, and temperatures. For example, Et3N may deprotonate intermediates differently than DBU .
  • Intermediate Trapping : Use quenching agents (e.g., acetic anhydride) to isolate transient species for characterization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.